ethyl (2S,5R)-1-azabicyclo[3.1.0]hexane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2S,5R)-1-azabicyclo[310]hexane-2-carboxylate is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,5R)-1-azabicyclo[3.1.0]hexane-2-carboxylate can be achieved through several methods. One common approach involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate using a dirhodium(II) catalyst . This method allows for the formation of either exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates with high diastereoselectivity.
Industrial Production Methods
Industrial production of this compound typically involves bulk custom synthesis, where the compound is produced in large quantities for research and development purposes . The process may involve the use of specialized equipment and conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S,5R)-1-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bicyclic structure, leading to the formation of different derivatives.
Substitution: The nitrogen atom in the structure allows for nucleophilic substitution reactions, which can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl (2S,5R)-1-azabicyclo[3.1.0]hexane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism by which ethyl (2S,5R)-1-azabicyclo[3.1.0]hexane-2-carboxylate exerts its effects involves interactions with molecular targets and pathways. The nitrogen atom in the structure allows for binding to specific receptors or enzymes, influencing their activity. This can lead to changes in cellular processes and biochemical pathways, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate
- Rac-ethyl (1R,5R)-2-oxobicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
Ethyl (2S,5R)-1-azabicyclo[3.1.0]hexane-2-carboxylate is unique due to the presence of the nitrogen atom within its bicyclic structure. This feature allows for specific interactions with biological targets, making it distinct from other similar compounds that may lack this functionality.
Conclusion
Ethyl (2S,5R)-1-azabicyclo[310]hexane-2-carboxylate is a compound of significant interest in various scientific fields Its unique structure and chemical properties make it valuable for research and industrial applications
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
ethyl (2S,5R)-1-azabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-2-11-8(10)7-4-3-6-5-9(6)7/h6-7H,2-5H2,1H3/t6-,7+,9?/m1/s1 |
InChI Key |
GGKLTDWPFKGUFC-CSTAXXSYSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@H]2N1C2 |
Canonical SMILES |
CCOC(=O)C1CCC2N1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.